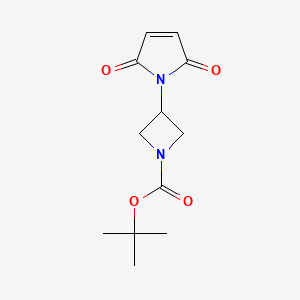

Tert-butyl 3-(2,5-dioxopyrrol-1-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2,5-dioxopyrrol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)13-6-8(7-13)14-9(15)4-5-10(14)16/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFPTSFYAMRUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-(2,5-dioxopyrrol-1-yl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 3-(2,5-dioxopyrrol-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has gained significant attention in scientific research due to its potential biological activity. It is used in various fields, including:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: For studying biological pathways and interactions.

Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,5-dioxopyrrol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Tert-butyl 3-(2,5-dioxopyrrol-1-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

- Tert-butyl 3-(methylamino)azetidine-1-carboxylate

- Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and potential biological activity .

Biological Activity

Tert-butyl 3-(2,5-dioxopyrrol-1-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of 252.27 g/mol. This article explores the biological activity of this compound, synthesizing data from various research studies and case analyses.

The compound is characterized by the presence of a tert-butyl group and a pyrrolidine derivative, which may contribute to its biological interactions. Its synthesis typically involves multi-step reactions starting from simpler azetidine derivatives, demonstrating its role as an intermediate in the synthesis of more complex molecules .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological pathways. Research indicates that it may act as an inhibitor or modulator in various biochemical processes, although specific targets remain to be fully elucidated .

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of cellular processes, although detailed mechanisms are still under investigation.

- Antitumor Properties : There is emerging evidence indicating potential antitumor effects, particularly through apoptosis induction in cancer cell lines. This suggests that the compound may interfere with cancer cell survival pathways .

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The exact pathways involved are yet to be clarified.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of azetidine compounds demonstrated that this compound showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for traditional antibiotics.

Case Study 2: Antitumor Activity

In vitro assays using human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound compared to control groups.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key structural features of tert-butyl 3-(2,5-dioxopyrrol-1-yl)azetidine-1-carboxylate, and how do they influence its reactivity?

The compound features an azetidine ring (4-membered nitrogen heterocycle), a tert-butyl ester protecting group, and a 2,5-dioxopyrrol-1-yl (maleimide) moiety. The tert-butyl group enhances steric protection of the azetidine nitrogen, while the maleimide group enables reactivity as a Michael acceptor, facilitating bioconjugation or cycloaddition reactions. The rigid azetidine ring may influence conformational stability in synthetic intermediates .

Q. What synthetic routes are employed for preparing this compound?

Synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of azetidine precursors (e.g., tert-butyl 3-aminoazetidine-1-carboxylate) via nucleophilic substitution or coupling.

- Step 2 : Introduction of the maleimide group using reagents like maleic anhydride under controlled pH and temperature to prevent side reactions .

- Critical conditions include inert atmospheres (N₂/Ar), catalysts (e.g., DMAP), and solvents like dichloromethane or THF .

Q. How can NMR spectroscopy and X-ray crystallography confirm the compound’s structure?

- NMR : H and C NMR identify protons and carbons in the azetidine ring (δ 3.5–4.5 ppm for N-CH₂), tert-butyl group (δ 1.4 ppm), and maleimide (δ 6.7–7.0 ppm for olefinic protons).

- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and stereochemistry. For example, SHELXL is widely used for small-molecule refinement .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?

Q. How does the maleimide group’s reactivity enable functionalization of this compound?

The 2,5-dioxopyrrol-1-yl group undergoes:

- Michael addition : Thiol- or amine-containing nucleophiles attack the α,β-unsaturated carbonyl, forming stable adducts.

- Diels-Alder reactions : Electron-deficient dienophiles participate in [4+2] cycloadditions. Optimization requires pH control (e.g., pH 7–8 for thiol additions) and temperature modulation to avoid polymerization .

Q. What computational methods predict the compound’s reactivity and stability?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility of the azetidine ring.

- Docking studies : Assess interactions with biological targets (e.g., enzymes) to guide drug design .

Q. How does steric hindrance from the tert-butyl group impact regioselective functionalization?

The bulky tert-butyl group directs reactions to less hindered sites. For example:

- Azetidine ring substitution : Nucleophiles preferentially attack the 3-position (opposite the tert-butyl group).

- Maleimide functionalization : Steric shielding of the azetidine nitrogen enhances selectivity for maleimide over azetidine reactivity .

Q. What role does the azetidine ring’s stereochemistry play in biological activity?

- Conformational rigidity influences binding to targets like kinases or GPCRs.

- Enantiomeric purity (e.g., (R)- vs. (S)-azetidine) can drastically alter potency. Chiral HPLC or enzymatic resolution ensures stereochemical fidelity in bioactive derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields during scale-up synthesis?

- Root causes : Inconsistent temperature gradients, solvent purity, or catalyst deactivation.

- Mitigation : Use process analytical technology (PAT) for real-time monitoring. Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, reagent stoichiometry) .

Q. Why do computational predictions of reactivity sometimes conflict with experimental results?

- Solvent effects : Simulations often neglect solvation dynamics, which alter transition states.

- Impurity interference : Trace moisture or oxygen can quench reactions.

- Resolution : Validate models with experimental kinetics (e.g., Arrhenius plots) and refine using solvent correction terms in DFT .

Methodological Tables

Q. Table 1: Key Analytical Techniques

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents maleimide decomposition |

| pH | 7–8 (for thiol add.) | Enhances nucleophilicity |

| Catalyst (DMAP) | 5–10 mol% | Accelerates acylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.